Methyl 3-amino-3-(pyridin-3-yl)butanoate
Overview
Description
“Methyl 3-amino-3-(pyridin-3-yl)butanoate” is a chemical compound with the molecular formula C10H14N2O2 . It has a molecular weight of 194.23 . The compound is typically stored at 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H14N2O2/c1-10(11,6-9(13)14-2)8-4-3-5-12-7-8/h3-5,7H,6,11H2,1-2H3 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 194.23 . The compound is typically stored at 4 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Applications
Synthesis Processes Methyl 3-amino-3-(pyridin-3-yl)butanoate and its derivatives are integral in various synthesis processes. For example, the compound was used as a key intermediate in the preparation of premafloxacin, an antibiotic for veterinary pathogens. The synthesis involved stereoselective processes, indicating the compound's significance in complex chemical reactions (Fleck et al., 2003).
Analytical Applications In analytical chemistry, derivatives of this compound, such as methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride, have been utilized as ion-pairing reagents. This particular derivative was used for the separation and determination of common metal ions in environmental and pharmaceutical samples, showcasing the compound's utility in enhancing analytical accuracy (Belin & Gülaçar, 2005).
Dye Synthesis this compound derivatives have also found application in dye synthesis. The compound was involved in the synthesis of azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives, which were then applied as disperse dyes on polyester fibers, indicating its role in material science and fabric industry (Ho, 2005).
Complex Formation and Catalysis In the realm of inorganic chemistry, derivatives of this compound have been used to form complex structures and as catalysts. For instance, compounds like (4-Methyl-pyridin-2-yl)(trimethylsilanyl)amine were synthesized and utilized in the formation of group 10 amido compounds. These complexes were not only structurally unique but also served as catalysts for processes like Suzuki cross-coupling and polymerization of hydrosilane, demonstrating the compound's potential in catalysis and polymer chemistry (Deeken et al., 2006).
Safety and Hazards
“Methyl 3-amino-3-(pyridin-3-yl)butanoate” is associated with several hazard statements, including H302, H312, H315, H318, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .
Properties
IUPAC Name |
methyl 3-amino-3-pyridin-3-ylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(11,6-9(13)14-2)8-4-3-5-12-7-8/h3-5,7H,6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHARZDAZLIGHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)(C1=CN=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.